

(R/S)-1-(Benzylamino)propan-2-ol stereoisomers

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Compound of Interest

Compound Name: 1-(Benzylamino)propan-2-ol

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An In-depth Technical Guide on the Stereoisomers of (R/S)-1-(Benzylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R/S)-1-(Benzylamino)propan-2-ol is a chiral amino alcohol with a structure that suggests potential interactions with biological systems, particularly as a precursor or analog to pharmacologically active molecules. Its structural similarity to beta-adrenergic receptor blockers (beta-blockers) makes it a compound of interest in drug discovery and development. This guide provides a comprehensive overview of the synthesis, stereoisomers, separation, and potential biological relevance of (R/S)-1-(benzylamino)propan-2-ol, intended for a technical audience in the pharmaceutical and chemical research sectors.

The presence of a chiral center at the second carbon of the propanol backbone means that 1-(benzylamino)propan-2-ol exists as two non-superimposable mirror images, the (R) and (S) enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. Therefore, the ability to synthesize, separate, and characterize the individual stereoisomers of 1-(benzylamino)propan-2-ol is crucial for any drug development program involving this scaffold.

Physicochemical Properties

The physical and chemical properties of the racemic mixture and the individual enantiomers are summarized in the table below. These properties are essential for the design of synthetic

routes, purification methods, and formulation strategies.

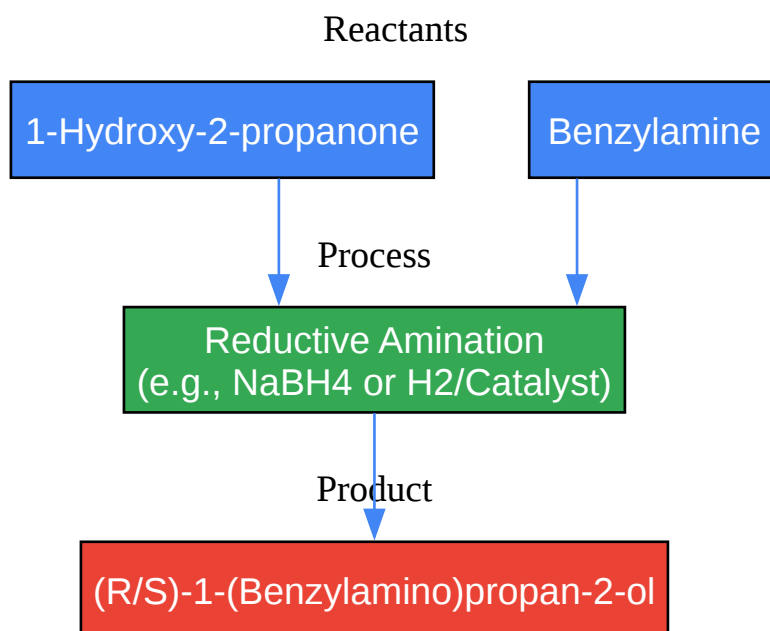
Property	(R/S)-1-(Benzylamino)propan-2-ol (Racemic)	(R)-1-(Benzylamino)propan-2-ol	(S)-1-(Benzylamino)propan-2-ol
Molecular Formula	C ₁₀ H ₁₅ NO[1]	C ₁₀ H ₁₅ NO	C ₁₀ H ₁₅ NO[2]
Molecular Weight	165.23 g/mol [1]	165.23 g/mol	165.23 g/mol [2]
CAS Number	27159-32-6[1]	357165-43-6	357165-43-6[2]
Appearance	Colorless to light yellow liquid	Data not available	Solid[2]
Boiling Point	292.2 °C at 760 mmHg[1]	Data not available	Data not available
Melting Point	Data not available	Data not available	Data not available
Density	1.02 g/cm ³ [1]	Data not available	Data not available
Refractive Index	1.531[1]	Data not available	Data not available
Specific Rotation ([α] _D)	0° (racemic mixture)	Data not available	Data not available
Storage Temperature	2-8°C[1]	Data not available	4°C, protect from light[2]

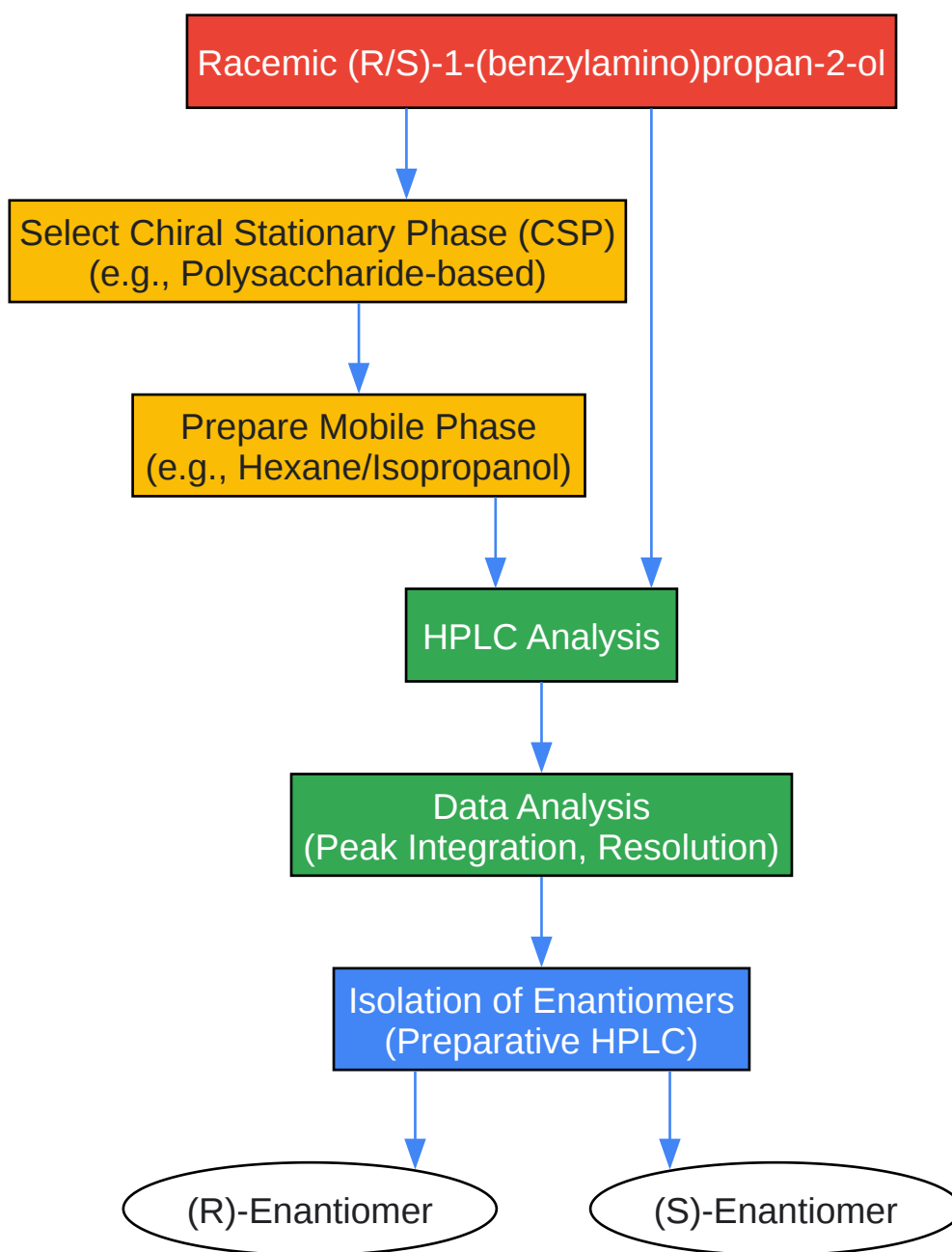
Synthesis of (R/S)-1-(Benzylamino)propan-2-ol

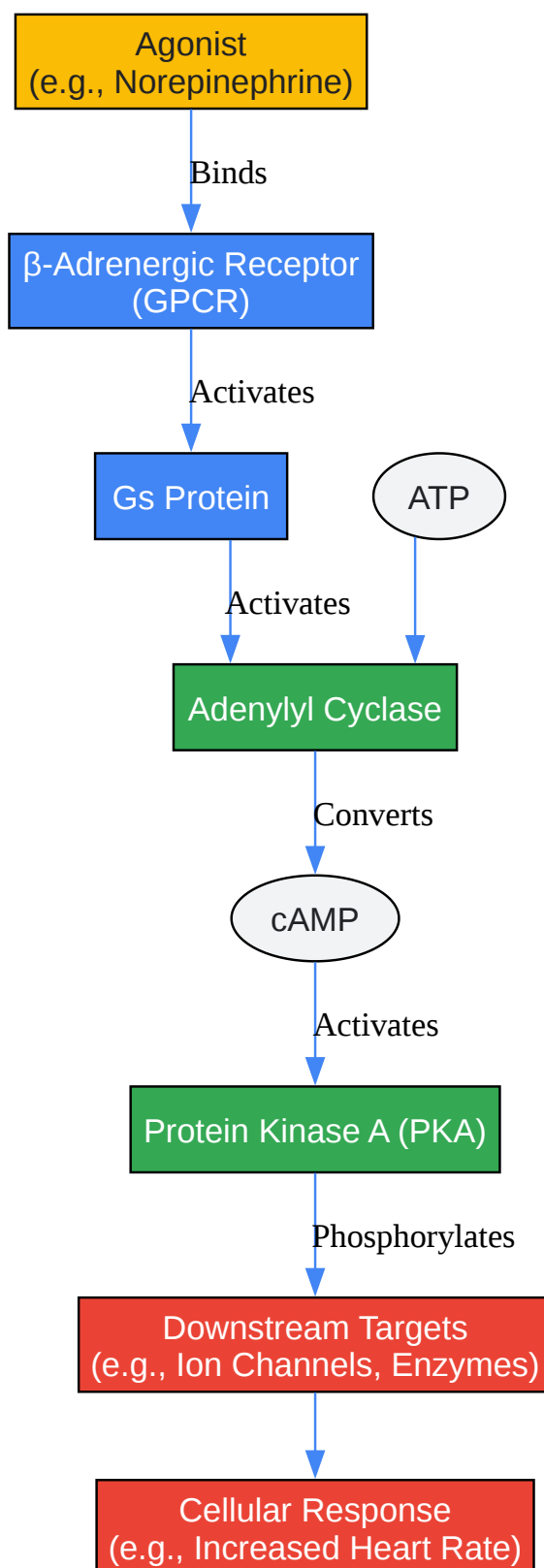
The synthesis of racemic (R/S)-1-(benzylamino)propan-2-ol can be effectively achieved through reductive amination. This widely used method involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine.

Synthetic Pathway

The logical workflow for the synthesis is depicted in the following diagram.







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References

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